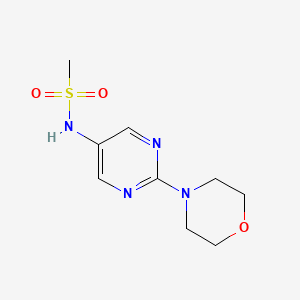

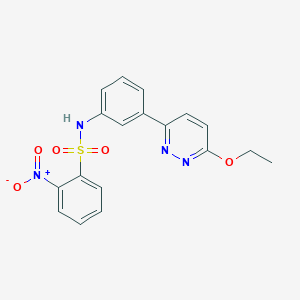

![molecular formula C24H25N5O2 B2498454 N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide CAS No. 1113106-72-1](/img/structure/B2498454.png)

N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide involves multi-step chemical reactions, often starting from simpler benzamide derivatives. A practical method for synthesizing related compounds has been developed, demonstrating the compound's accessibility for research and application purposes (Ikemoto et al., 2005).

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography and DFT calculations are pivotal in understanding the molecular structure of benzamide derivatives. Studies involving similar compounds have provided insights into intermolecular interactions, crystal packing, and the stabilization mechanisms at play, as seen in the analysis of antipyrine-like derivatives (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives, including potential compounds like this compound, is influenced by their functional groups and molecular structure. These compounds participate in various chemical reactions, leading to a wide range of biological activities and potential applications in medicinal chemistry (Saeed et al., 2015).

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Research

Heterocyclic compounds, which include pyridine, pyrazine, and benzamide derivatives, play a crucial role in medicinal chemistry and drug design due to their diverse biological activities. These compounds are central to the development of new therapies for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Biological Activity and Synthesis : Heterocyclic compounds, such as those related to benzodiazines and benzimidazoles, are known for their broad spectrum of biological activities. They are synthesized using various methods, with pyrido[2,3-c]coumarin derivatives and chromeno[4,3-e][1,3]oxazine derivatives being examples of heterocycles obtained from hydroxycoumarin compounds, showing importance in genetics, pharmacology, and microbiology (Jules Yoda, 2020).

Chemical Inhibitors of Cytochrome P450 Isoforms : The study of chemical inhibitors for cytochrome P450 isoforms, such as those derived from pyrazine and benzamide, is vital for understanding drug-drug interactions and enhancing drug safety. Selective inhibitors can help in deciphering the involvement of specific CYP isoforms in drug metabolism, contributing to the development of safer therapeutic agents (S. C. Khojasteh et al., 2011).

Advanced Oxidation Processes : The degradation of persistent organic pollutants using advanced oxidation processes (AOPs) involves reactions that can be related to the structural motifs of complex heterocycles. Studies on the degradation pathways and by-products of these processes are essential for environmental chemistry and pollution control (Mohammad Qutob et al., 2022).

Synthesis of Pyrazole Heterocycles : The synthesis of pyrazole-based heterocycles, which share structural similarities with the compound , highlights their significance in developing pharmaceuticals with various biological activities. Such compounds are extensively used as synthons in organic synthesis and medicinal chemistry for their anticancer, analgesic, anti-inflammatory, and antimicrobial properties (A. M. Dar & Shamsuzzaman, 2015).

Propiedades

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-3-31-20-6-4-5-18(15-20)16-25-24(30)14-13-23-27-26-22-12-11-21(28-29(22)23)19-9-7-17(2)8-10-19/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBBAKVFCNDXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)

![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)

![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)

![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)